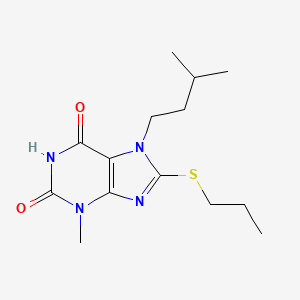

3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

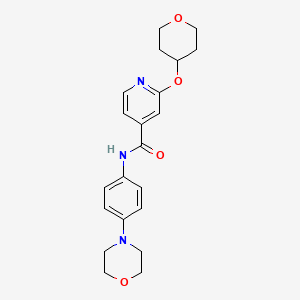

The compound “3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione group, which is a type of heterocyclic aromatic organic compound . The molecule also contains various alkyl groups (methyl, butyl, propyl) attached to the purine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The purine-2,6-dione group would form a planar, aromatic ring system, while the alkyl groups would add bulk and complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The purine-2,6-dione group might participate in various reactions involving its carbonyl and amino groups. The alkyl groups might also undergo reactions, such as oxidation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cross-Coupling Reactions

The applications of similar sulfanyl purine derivatives in scientific research have been demonstrated through their involvement in cross-coupling reactions. For instance, protected 2'-deoxynucleoside and nucleoside derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine have been shown to undergo nickel- or palladium-mediated C-C cross-coupling with arylboronic acids, yielding good yields of 6-arylpurine products. This process highlights the utility of these compounds in the synthesis of complex organic molecules, which can be crucial in pharmaceutical development and materials science (Liu & Robins, 2005).

Aromatase Inhibition for Cancer Treatment

Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which share a similar structural motif with the compound , has been conducted to explore their potential as aromatase inhibitors. These compounds have shown significant in vitro inhibition of human placental aromatase, suggesting their applicability in treating hormone-dependent breast cancer. Such findings contribute to the broader understanding of how structurally related compounds can influence the development of therapeutic agents (Hartmann & Batzl, 1986).

Synthesis of Nickel(II) and Copper(II) Complexes

The synthesis and characterization of metal complexes involving ligands similar to 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione have been explored. Such studies provide insights into the coordination chemistry of these compounds and their potential applications in catalysis, materials science, and as models for biological systems (Bhowmik, Drew, & Chattopadhyay, 2011).

Molecular Synthesis and Characterization

The molecular synthesis and characterization of derivatives related to this compound highlight the versatility of these compounds in organic synthesis. Such research endeavors aim to develop novel synthetic routes and methodologies, potentially leading to new materials with unique properties for various applications, including drug development and materials engineering (Yin et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-8-21-14-15-11-10(18(14)7-6-9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFIDNXBWMZBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)

![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)